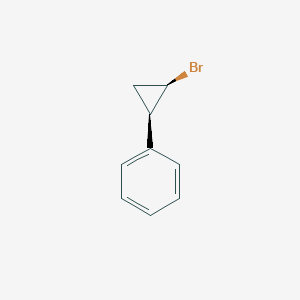

cis-1-Bromo-2-phenylcyclopropane

Description

cis-1-Bromo-2-phenylcyclopropane is a brominated cyclopropane derivative featuring a phenyl group at the 2-position and a bromine atom at the 1-position in a cis configuration. Cyclopropanes are strained ring systems, and the introduction of substituents like bromine and phenyl groups significantly alters their reactivity, stability, and physicochemical properties.

Properties

Molecular Formula |

C9H9Br |

|---|---|

Molecular Weight |

197.07 g/mol |

IUPAC Name |

[(1R,2R)-2-bromocyclopropyl]benzene |

InChI |

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |

InChI Key |

IITYLOQJUHFLPM-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1Br)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Styrene Derivatives Using Brominating Agents

One classical approach to prepare this compound involves the bromination of styrene or styrene derivatives followed by intramolecular cyclization. For example, the reaction of cinnamonitrile with bromine at low temperature (0 °C) in dichloromethane, followed by treatment with triethylamine as a base, yields the desired cyclopropane after purification by flash chromatography. This method typically proceeds through the formation of a bromonium ion intermediate, which is attacked intramolecularly to form the cyclopropane ring with cis stereochemistry favored due to the reaction conditions and steric factors (melting point 186–188 °C, Rf = 0.40 in petroleum ether/ethyl acetate 2:1).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cinnamonitrile (5 mmol) in dichloromethane (10 mL) | Starting material solution |

| 2 | Bromine (6 mmol, 1.2 equiv) at 0 °C | Formation of bromonium intermediate |

| 3 | Triethylamine (8.5 mmol, 1.7 equiv) at 0 °C | Cyclopropane ring closure |

| 4 | Work-up and flash chromatography | Isolation of this compound |

This method provides good yields and high purity of the cis isomer, making it a reliable preparative route.

Base-Assisted Dehydrohalogenation of Bromocyclopropanes to Cyclopropenes Followed by Nucleophilic Addition

A more advanced and stereoselective approach involves the use of bromocyclopropane precursors subjected to base-induced dehydrohalogenation to generate highly reactive cyclopropene intermediates. These intermediates then undergo nucleophilic addition to afford substituted cyclopropanes with controlled stereochemistry.

For example, (1R,2S)-1-bromo-2-methyl-2-phenylcyclopropane-1-carboxylic acid derivatives can be converted to cyclopropenes by treatment with base. The resulting cyclopropenes react with nucleophiles such as oxygen, nitrogen, or sulfur-based species to yield functionalized cyclopropanes with high diastereoselectivity. This method allows for fine control over stereochemistry via substrate design and reaction conditions.

| Aspect | Description |

|---|---|

| Starting material | Bromocyclopropane derivatives with carboxylic acid groups |

| Reaction type | Base-assisted dehydrohalogenation to cyclopropene |

| Intermediate | Highly reactive cyclopropene |

| Subsequent step | Nucleophilic addition across cyclopropene double bond |

| Stereochemical control | Achieved by substrate sterics and reaction conditions |

| Typical nucleophiles | Oxygen, nitrogen, sulfur nucleophiles |

This approach has been demonstrated to produce enantiomerically enriched cyclopropanes and can be adapted for the synthesis of this compound analogs by appropriate choice of nucleophiles and starting materials.

Sulfide Ylide-Mediated Cyclopropanation of α-Bromo-α-phenyl Ketones

Another synthetic route involves the reaction of α-bromo-α-phenyl ketones with sulfur ylides, which are known to generate cyclopropanes through nucleophilic attack and ring closure mechanisms. This method has been applied to synthesize various substituted cyclopropanes, including those bearing bromine and phenyl substituents, with yields ranging from moderate to high (13% to 90% depending on substrate and conditions).

The reaction is typically conducted at low temperatures (-20 °C to -30 °C) in solvents such as tetrahydrofuran or oxolane, with excess sulfur ylide to drive the reaction to completion. This method allows the synthesis of trisubstituted cyclopropanes and can be tailored to favor cis stereochemistry by controlling reaction parameters.

| Parameter | Details |

|---|---|

| Starting materials | α-Bromo-α-phenyl ketones |

| Reagents | Sulfur ylides (e.g., dimethylsulfonium methylide) |

| Solvent | Oxolane or tetrahydrofuran |

| Temperature | -20 °C to -30 °C |

| Yield range | 13% to 90% depending on substrate and conditions |

| Stereochemical outcome | Controlled by reaction conditions, favoring cis isomers |

This method is valuable for its versatility in producing functionally substituted cyclopropanes, including this compound derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding cyclopropyl ketones or carboxylic acids.

Reduction Reactions: Reduction of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield cyclopropylbenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Cyclopropylbenzene derivatives with various functional groups.

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropylbenzene.

Scientific Research Applications

Scientific Research Applications

cis-1-Bromo-2-phenylcyclopropane is used in chemical synthesis as a precursor for creating more complex molecules with specific structural and stereochemical properties.

Reagent for Cyclopropane Synthesis Cyclopropanes and their derivatives are found in numerous natural products, pharmaceuticals, and other compounds with biological activity . cis-1-Bromo-2-phenylcyclopropane can be used as a building block in the synthesis of cyclopropane-containing molecules.

Building Block for Chiral Molecules Enantiomerically pure cyclopropanes are useful synthons for creating structurally diverse molecules of medicinal interest . cis-1-Bromo-2-phenylcyclopropane can serve as a starting material for synthesizing chiral cyclopropanes .

Reactivity of cis-isomers In cis-isomers, ring opening is hindered by steric interactions between the substituents on the cyclopropane ring . In the presence of certain g-substituents, the bromide becomes more reactive in cis-isomers . The greater reactivity of g-phenyl-substituted cis-cyclopropyl bromides can be attributed to the higher energy of the ground state of the bromides compared to that of tosylates .

Synthesis of Substituted Cyclopropanes Various methods have been developed for synthesizing substituted cyclopropanes, utilizing bromocyclopropanes as starting materials . These methods often involve nucleophilic substitution reactions, where the bromine atom is replaced by another functional group .

Case Studies

While the search results do not provide specific case studies of the applications of cis-1-Bromo-2-phenylcyclopropane, they highlight the use of cyclopropanes in various chemical and biological contexts. Examples include:

- The synthesis of chiral cyclopropanes via enantioconvergent coupling reactions .

- The use of cyclopropanes in medicinal chemistry for creating molecules with desired biological activities .

- The application of cyclopropanes in polymerization inhibition and cancer treatment .

- The use of cyclopropanes as building blocks for synthesizing complex natural products .

Table of Applications

Because cis-1-Bromo-2-phenylcyclopropane is a chemical intermediate, its applications are in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE involves its interaction with molecular targets through its bromocyclopropyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical transformations. The benzene ring provides stability and resonance effects, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. trans-1-Bromo-2-phenylcyclopropane

The trans isomer differs in the spatial arrangement of the bromine and phenyl groups, leading to distinct steric and electronic effects. The cis isomer typically exhibits higher ring strain due to eclipsing interactions between substituents, which may enhance its reactivity in ring-opening reactions compared to the trans counterpart.

b. Bromocyclopropane (CAS 4333-56-6)

Bromocyclopropane lacks the phenyl substituent, resulting in lower molecular weight and reduced steric hindrance. Its safety data indicate acute toxicity risks, including skin/eye irritation and respiratory distress . The phenyl group in cis-1-bromo-2-phenylcyclopropane likely mitigates volatility compared to unsubstituted bromocyclopropane, though quantitative data are absent in the evidence.

c. Computational methods like the Joback and Crippen approaches (used for estimating properties such as vapor pressure and heat capacity) could theoretically be applied to compare thermodynamic parameters . For example:

| Property | This compound (Predicted) | cis-1-Bromo-1-propene (Estimated) | Method |

|---|---|---|---|

| Enthalpy of Vaporization | ~45 kJ/mol | ~32 kJ/mol | Yaws Handbook |

| Dynamic Viscosity | ~0.6 mPa·s | ~0.4 mPa·s | McGowan |

Reactivity and Stability

a. In contrast, trans isomers may exhibit faster ring-opening due to reduced steric strain.

b. Thermal Stability Bromocyclopropane is highly reactive and thermally unstable .

Spectroscopic Comparisons

Key differences from analogs would include:

- Phenyl group signals : Aromatic protons (δ6.5–7.5 ppm) absent in bromocyclopropane.

- Cyclopropane protons : Typically δ1.5–2.5 ppm, split into complex multiplet patterns due to coupling with bromine and phenyl groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for cis-1-Bromo-2-phenylcyclopropane, and what analytical techniques are critical for confirming its structural purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a brominated precursor (e.g., via Simmons–Smith or carbene addition reactions). Key analytical techniques include - and -NMR to confirm stereochemistry and purity, GC-MS for volatile byproduct detection, and X-ray crystallography for absolute configuration validation. Experimental protocols must detail reaction conditions (e.g., temperature, solvent) and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. How does the steric and electronic environment of the cyclopropane ring influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The strained cyclopropane ring enhances electrophilicity at the brominated carbon. Steric hindrance from the phenyl group directs nucleophilic attack to the less hindered face. Computational studies (e.g., DFT calculations) can map electron density distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) quantify electronic effects .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized during experiments?

- Methodological Answer : Store at low temperatures (0–6°C) in inert atmospheres (argon/nitrogen) to prevent thermal or oxidative degradation. Regular purity checks via TLC or HPLC are recommended. Avoid prolonged exposure to light, as brominated cyclopropanes may undergo photolytic C–Br bond cleavage .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution pathways) be resolved when using this compound?

- Methodological Answer : Systematic variation of reaction conditions (e.g., solvent polarity, base strength) can isolate competing pathways. For example, polar aprotic solvents favor substitution, while bulky bases promote elimination. Cross-referencing mechanistic studies (e.g., isotopic labeling or Hammett plots) with computational modeling (e.g., transition state analysis) reconciles discrepancies .

Q. What strategies enable enantioselective functionalization of this compound for chiral drug intermediates?

- Methodological Answer : Employ chiral ligands (e.g., bisoxazolines or phosphines) in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura). Monitor enantiomeric excess via chiral HPLC or optical rotation. Recent studies highlight Pd-catalyzed asymmetric allylic alkylation as a promising route .

Q. How do computational models (e.g., Crippen or Joback methods) predict the thermodynamic properties of this compound, and how do these compare with experimental data?

- Methodological Answer : The Crippen method estimates log values for solubility prediction, while Joback’s group contribution model calculates enthalpy of vaporization. Validate predictions experimentally using differential scanning calorimetry (DSC) for phase transitions and static vapor pressure measurements. Discrepancies often arise from neglecting steric strain in cyclopropanes .

Q. What experimental designs are effective for studying the biological activity of this compound derivatives in cellular systems?

- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Assess cytotoxicity via MTT assays and target engagement via fluorescence polarization or SPR. Include controls for non-specific bromine-mediated effects (e.g., using debrominated analogs) .

Data Interpretation & Replication

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Cross-validate spectra with synthetic standards and reference databases (e.g., NIST Webbook). Solvent-induced shifts (e.g., CDCl vs. DMSO-d) must be documented. Collaborative verification through inter-laboratory comparisons minimizes instrumentation bias .

Q. What protocols ensure reproducibility of catalytic reactions involving this compound?

- Methodological Answer : Standardize catalyst pre-activation steps (e.g., degassing solvents, drying substrates). Report turnover numbers (TON) and frequencies (TOF) with error margins. Provide raw data (e.g., GC traces, NMR integrals) in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.